3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid
Overview
Description
3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid is a complex organic compound featuring an isoxazole ring, a furan ring, and a benzoic acid moiety. Isoxazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid typically involves a multi-step process. One common method includes the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the desired isoxazole derivative.
Industrial Production Methods
Industrial production methods for this compound often involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzoic acid moiety, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: These compounds share the isoxazole ring structure and exhibit similar biological activities.
Furan derivatives: Compounds with a furan ring that also show antimicrobial and anticancer properties.
Benzoic acid derivatives: Known for their antimicrobial and preservative properties.
Uniqueness
What sets 3-{5-[(E)-(3-Methyl-5-oxoisoxazol-4(5H)-ylidene)methyl]-2-furyl}benzoic acid apart is its unique combination of the isoxazole, furan, and benzoic acid moieties, which may confer enhanced or synergistic biological activities compared to its individual components .
Properties
IUPAC Name |
3-[5-[(E)-(3-methyl-5-oxo-1,2-oxazol-4-ylidene)methyl]furan-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5/c1-9-13(16(20)22-17-9)8-12-5-6-14(21-12)10-3-2-4-11(7-10)15(18)19/h2-8H,1H3,(H,18,19)/b13-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGRSOQSFREAIM-MDWZMJQESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=O)C1=CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NOC(=O)/C1=C/C2=CC=C(O2)C3=CC(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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